(4AR,5S,8aR)-decahydroquinoxalin-5-ol
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Overview
Description
(4AR,5S,8aR)-decahydroquinoxalin-5-ol is a stereoisomeric compound with a unique structure that includes a decahydroquinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,5S,8aR)-decahydroquinoxalin-5-ol typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for the efficient and scalable reduction of quinoxaline derivatives. These processes utilize high-pressure hydrogen gas and advanced catalytic systems to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4AR,5S,8aR)-decahydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated decahydroquinoxaline derivatives.
Substitution: N-alkyl or N-acyl substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4AR,5S,8aR)-decahydroquinoxalin-5-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored as potential drug candidates.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4AR,5S,8aR)-decahydroquinoxalin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoxaline: A fully saturated derivative with similar structural features.
Quinoxaline: The parent compound with an unsaturated ring system.
N-alkyl or N-acyl substituted quinoxalines: Derivatives with modifications at the nitrogen atoms.
Uniqueness
(4AR,5S,8aR)-decahydroquinoxalin-5-ol is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4aR,5S,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H16N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h6-11H,1-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
BYIVQCRDRHMIRG-GJMOJQLCSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H](C1)O)NCCN2 |
Canonical SMILES |
C1CC2C(C(C1)O)NCCN2 |
Origin of Product |
United States |
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